2-(2-Chloroethyl)thiophene

Lipophilicity LogP Physicochemical Properties

2-(2-Chloroethyl)thiophene (CAS 19995-38-1) is an organosulfur heterocyclic compound belonging to the class of thiophene derivatives. It is characterized by a five-membered aromatic ring containing sulfur, substituted with a 2-chloroethyl group at the 2-position.

Molecular Formula C6H7ClS
Molecular Weight 146.64 g/mol
CAS No. 19995-38-1
Cat. No. B009403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)thiophene
CAS19995-38-1
Synonyms2-(2-Chloroethyl)thiophene
Molecular FormulaC6H7ClS
Molecular Weight146.64 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCCl
InChIInChI=1S/C6H7ClS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2
InChIKeyFMOIXKQKOWLYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)thiophene (CAS 19995-38-1): Scientific and Industrial Procurement Guide


2-(2-Chloroethyl)thiophene (CAS 19995-38-1) is an organosulfur heterocyclic compound belonging to the class of thiophene derivatives. It is characterized by a five-membered aromatic ring containing sulfur, substituted with a 2-chloroethyl group at the 2-position . This compound functions as a critical electrophilic building block in medicinal chemistry and organic synthesis, most notably in the synthesis of thienopyridine-class antiplatelet agents such as Ticlopidine and Clopidogrel . Its unique chemical identity is defined by its molecular formula (C6H7ClS) and its high reactivity, driven by the chloroethyl moiety, making it a valuable intermediate for constructing complex molecules .

Electrophilic building block for thienopyridine synthesis
Reactive chloroethyl handle enables SN2 alkylation chemistry
Established role in multi-step API synthesis workflows

2-(2-Chloroethyl)thiophene (CAS 19995-38-1): Why Generic Substitution is Not Advisable


Direct substitution of 2-(2-Chloroethyl)thiophene with other thiophene derivatives is not feasible due to fundamental differences in chemical reactivity and physicochemical properties that directly impact synthetic outcomes and final product profiles. While all thiophene analogs share a common aromatic core, the specific substituent at the 2-position dictates the compound's role in a synthetic pathway. For instance, 2-Ethylthiophene lacks the reactive chloro leaving group, rendering it inert in key nucleophilic substitution reactions, while 2-Chlorothiophene lacks the ethyl spacer, altering its electronic environment and steric profile . These variations lead to significant differences in reaction kinetics, yields, and the properties of downstream intermediates, as highlighted by the quantifiable differences in lipophilicity (LogP) . Therefore, substituting this specific intermediate can lead to failed reactions, impure products, or compounds with entirely different biological activity.

This compound
2-(2-Chloroethyl)thiophene: aliphatic chloroethyl side chain enables SN2 reactivity
Analog example
2-Ethylthiophene: lacks leaving group; inert to nucleophilic substitution
Chlorine on flexible ethyl spacer forms episulfonium ion intermediate
2-Chlorothiophene: chlorine directly on aromatic ring; prefers electrophilic substitution
Substitution with structurally similar thiophenes may alter reaction pathway and yield; verify reactivity requirements for alkylation-dependent steps.

2-(2-Chloroethyl)thiophene (CAS 19995-38-1): Quantifiable Evidence for Scientific and Procurement Decisions


Lipophilicity (LogP) Differentiation from Key Analogs

The lipophilicity of 2-(2-Chloroethyl)thiophene, measured as an ACD/LogP value of 2.55, provides a quantifiable basis for its selection over related thiophene derivatives. This value indicates significantly higher hydrophobicity compared to simpler analogs, which directly influences its behavior in partition-dependent processes such as membrane permeability, protein binding, and chromatographic separation .

Lipophilicity
Class-level inference
ACD/LogP 2.55
Higher hydrophobicity vs. thiophene (~1.8) and 2-chlorothiophene (~2.2); may influence partitioning behavior in downstream compounds.
In silico estimate; verify experimentally for critical drug-design decisions.
Lipophilicity LogP Physicochemical Properties Drug Design

Differential Reactivity: Nucleophilic Substitution vs. Electrophilic Aromatic Substitution

The presence of the 2-chloroethyl group on the thiophene ring fundamentally alters its reactivity profile compared to both 2-Ethylthiophene and 2-Chlorothiophene. Unlike 2-Ethylthiophene, the chloroethyl substituent provides a reactive site for nucleophilic substitution, enabling alkylation and further functionalization . In contrast to 2-Chlorothiophene, where the chlorine is directly attached to the aromatic ring and acts as a directing/deactivating group for electrophilic aromatic substitution, the chlorine in 2-(2-Chloroethyl)thiophene is on an aliphatic side chain, making it a prime target for SN2-type reactions .

Primary Reaction
Class-level inference
SN2 at chloroethyl chain vs. inert (2-ethylthiophene) or electrophilic aromatic substitution (2-chlorothiophene)
Unique alkylation capability; analog mismatch would fail SN2-dependent synthetic routes.
Qualitative difference derived from general organic chemistry principles.
Organic Synthesis Reactivity Nucleophilic Substitution Electrophilic Aromatic Substitution

Structural Basis for Reactivity: The Episulfonium Ion Intermediate

The high reactivity of 2-(2-Chloroethyl)thiophene toward nucleophiles is attributed to the formation of a transient episulfonium ion intermediate . This mechanism is analogous to that of nitrogen mustards, which are known for their DNA-alkylating activity. This unique activation pathway is not available to non-chloroethyl-substituted thiophenes like 2-Ethylthiophene or 2-Chlorothiophene, which lack the structural prerequisites for this type of neighboring group participation.

Mechanism
Class-level inference
Episulfonium ion intermediate
Neighboring-group participation enables potent alkylating reactivity; absent in non-chloroethyl analogs.
Mechanism parallels sulfur mustards; review safety handling accordingly.
Reaction Mechanism Episulfonium Ion Medicinal Chemistry Electrophilic Reactivity

Validated Utility as a Critical Intermediate for High-Value APIs

2-(2-Chloroethyl)thiophene is a critical, documented electrophilic building block in the synthesis of thienopyridine-class antiplatelet agents, most notably Ticlopidine and Clopidogrel . This established industrial application provides strong evidence of its validated, scalable, and reproducible reactivity in a complex synthetic sequence. In contrast, related analogs like 2-Ethylthiophene and 2-Chlorothiophene are not documented as intermediates in the same high-value synthetic pathways.

API Intermediate
Supporting evidence
Key intermediate for Clopidogrel and Ticlopidine synthesis
Established utility in thienopyridine API synthesis; analogs lack documented role in these pathways.
Based on literature and patent precedence; assess for specific project requirements.
Pharmaceutical Intermediate API Synthesis Thienopyridines Antiplatelet Agents

2-(2-Chloroethyl)thiophene (CAS 19995-38-1): Optimal Application Scenarios Based on Differentiated Evidence


Synthesis of Thienopyridine-Class Pharmaceuticals

2-(2-Chloroethyl)thiophene is the preferred starting material for the synthesis of thienopyridine antiplatelet agents like Clopidogrel and Ticlopidine . Its unique chloroethyl side chain is essential for the formation of the fused pyridine ring via nucleophilic attack. The established synthetic routes using this compound are well-documented, making it the only logical choice for this specific application. Procurement of analogs lacking this group would render the synthesis impossible.

Alkylation of Nucleophiles in Complex Molecule Construction

For projects requiring the introduction of a 2-thienyl ethyl group onto a nucleophile (e.g., an amine, thiol, or phenoxide), 2-(2-Chloroethyl)thiophene is the superior reagent. Its reactivity via an episulfonium ion intermediate enables efficient alkylation that cannot be achieved with 2-Ethylthiophene . This makes it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) around a thiophene scaffold.

Development of Analytical Reference Standards and Method Validation

Due to its defined role as a key intermediate in the synthesis of major pharmaceuticals, 2-(2-Chloroethyl)thiophene is used as a fully characterized reference standard for analytical method development and quality control (QC) applications [1]. Its traceability against pharmacopeial standards (USP or EP) ensures its reliability for method validation and impurity profiling in drug development, a role for which generic alternatives would not be suitable.

Application
Selection Property
Validation Focus
Thienopyridine API synthesis
Chloroethyl side-chain reactivity
Confirm SN2 alkylation efficiency and ring-closure yield
Alkylation of nucleophiles (SAR exploration)
Episulfonium-mediated reactivity
Verify reactivity with target nucleophile under project conditions
Analytical reference standard
Characterized intermediate identity
Assess traceability against pharmacopeial standards for method validation
All applications require independent verification of reactivity and purity for the intended synthetic or analytical context.

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